molecular formula C10H18ClNO B1446881 1-(Furan-2-yl)hexan-1-amine hydrochloride CAS No. 1864062-53-2

1-(Furan-2-yl)hexan-1-amine hydrochloride

Cat. No. B1446881
M. Wt: 203.71 g/mol
InChI Key: WDEPYPMSIQEIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-yl)hexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It has a molecular weight of 203.71 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(Furan-2-yl)hexan-1-amine hydrochloride can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Complex Synthesis : Furan compounds have been utilized in the synthesis of complex structures such as silatranes, demonstrating the versatility of furan derivatives in creating novel materials with potential applications in material science and catalysis (Singh et al., 2013).

Catalytic Applications

  • Catalytic Conversion : Furan-derived amines, similar to the target compound, have been efficiently synthesized from biomass-derived intermediates using Ru-based catalysts, highlighting the role of furan compounds in sustainable chemistry and catalysis (Jiang et al., 2020).

Synthetic Chemistry

  • Enantioselective Synthesis : Furan-2-yl amines and amino acids have been synthesized enantioselectively, showcasing the importance of furan derivatives in the development of chiral compounds for pharmaceuticals and agrochemicals (Demir et al., 2003).
  • Cytotoxic Compounds : Certain furan-2-yl amines have shown high cytotoxic activity, indicating potential applications in the development of new anticancer agents (Ignatovich et al., 2014).

Material Science

  • Polymer Synthesis : Furan derivatives have been incorporated into polymers, such as poly(esteramide)s, suggesting applications in creating new materials with specific properties like biodegradability and thermal stability (Triki et al., 2013).
  • Healable Polyurethanes : Linear polyurethanes bearing pendant furan groups have been synthesized, leading to cross-linked healable polyurethanes, which opens up applications in self-healing materials (Du et al., 2014).

Aroma Chemistry

  • Formation of Aroma Compounds : Furfuryl-amine, a related compound, has been identified as a precursor in the formation of furfuryl-pyrrole derivatives, which are important in food aroma, highlighting the relevance of furan derivatives in food chemistry and sensory science (Nikolov & Yaylayan, 2012).

properties

IUPAC Name

1-(furan-2-yl)hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEPYPMSIQEIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)hexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.